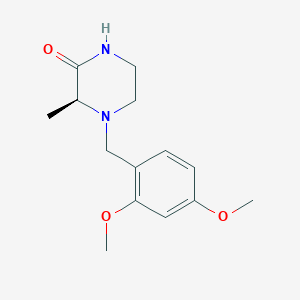

(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one

Descripción

BenchChem offers high-quality (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(3S)-4-[(2,4-dimethoxyphenyl)methyl]-3-methylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10-14(17)15-6-7-16(10)9-11-4-5-12(18-2)8-13(11)19-3/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRFLEAHVFVBIE-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and physical properties of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one

An In-Depth Technical Guide to (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one

This guide provides a comprehensive technical overview of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one, a chiral heterocyclic compound of interest in synthetic and medicinal chemistry. We will delve into its chemical structure, stereochemistry, physicochemical properties, synthesis, and characterization, offering insights grounded in established chemical principles.

Introduction and Significance

(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one is a substituted piperazinone derivative. The piperazinone core is a prevalent scaffold in drug discovery, and its derivatives have shown a wide range of biological activities. The specific stereochemistry at the C3 position, designated as (S), and the presence of the 2,4-dimethoxybenzyl protecting group on the N4 nitrogen, make this molecule a valuable chiral building block. The dimethoxybenzyl (DMB) group is a commonly employed protecting group for amines due to its stability under various reaction conditions and its relatively straightforward removal under oxidative or strongly acidic conditions.

The enantiomer of this compound, (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one, has been identified as a useful research chemical in the preparation of antagonists for the human neurokinin-3 (NK3) receptor, which are being investigated for the treatment of sex-hormone disorders[1]. This suggests that the (S)-enantiomer could also serve as a crucial intermediate or a stereochemical probe in the development of novel therapeutics.

Chemical Structure and Stereochemistry

The molecule's core is a six-membered piperazin-2-one ring. It features a methyl group at the C3 position with a defined (S)-stereochemistry and a 2,4-dimethoxybenzyl group attached to the nitrogen at the N4 position.

Caption: 2D structure of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one.

The key structural features are:

-

Piperazinone Ring: A lactam within a six-membered heterocyclic system containing two nitrogen atoms.

-

Chiral Center: The carbon atom at position 3 (C3) is a stereocenter. In this specific molecule, the absolute configuration is (S), meaning the substituents are arranged in a counter-clockwise direction when viewed with the lowest priority group (hydrogen) pointing away.

-

2,4-Dimethoxybenzyl Group: This aromatic substituent is attached to the N4 nitrogen. The two methoxy groups on the benzene ring are electron-donating, which can influence the reactivity of the aromatic ring and the adjacent benzylic position.

Physicochemical Properties

The following table summarizes the key identifiers and physicochemical properties of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one and its corresponding (R)-enantiomer for comparison. Properties for the (S)-enantiomer are inferred from its (R)-counterpart, as they are expected to be identical except for the sign of optical rotation.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one | Inferred |

| CAS Number | 1427063-32-8 | [2][3] |

| Molecular Formula | C₁₄H₂₀N₂O₃ | [2][3] |

| Molecular Weight | 264.32 g/mol | [2][3] |

| Physical Form | Solid, White to Yellow | [3] |

| Purity | ≥95-98% | [2][3] |

| Solubility (R-enantiomer) | Slightly soluble in water (3.7 g/L at 25 °C, calculated) | [4] |

| Density (R-enantiomer) | 1.118 ± 0.06 g/cm³ (calculated) | [4] |

| InChI | 1S/C14H20N2O3/c1-10-14(17)15-6-7-16(10)9-11-4-5-12(18-2)8-13(11)19-3/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17)/t10-/m0/s1 | [3] |

| InChIKey | VRRFLEAHVFVBIE-JTQLQIEISA-N | [3] |

| SMILES (R-enantiomer) | C[C@@H]1C(NCCN1CC2=C(OC)C=C(OC)C=C2)=O | [5] |

| Storage Conditions | 4°C, store under nitrogen, away from moisture. | [3][5] |

Synthesis and Characterization

The synthesis of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one can be effectively achieved via reductive amination. This common and reliable method involves the reaction of a primary or secondary amine with a carbonyl compound in the presence of a reducing agent.

Synthetic Workflow

The logical flow for the synthesis is outlined below. The procedure is adapted from a published synthesis of the (R)-enantiomer[6].

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful progression to each step is contingent on the completion of the previous one, culminating in a purified product ready for characterization.

Materials:

-

(S)-3-Methylpiperazin-2-one

-

2,4-Dimethoxybenzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Glacial Acetic Acid (AcOH)

-

Anhydrous Acetonitrile (MeCN)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Dichloromethane (DCM) and Methanol (MeOH) for elution

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add (S)-3-methylpiperazin-2-one (1.0 eq.), 2,4-dimethoxybenzaldehyde (1.1 eq.), and anhydrous acetonitrile. Stir at room temperature to dissolve.

-

Expert Insight: Using a slight excess of the aldehyde ensures complete consumption of the starting amine. Anhydrous conditions are critical to prevent hydrolysis of the reducing agent and the intermediate iminium ion.

-

-

Addition of Reagents: Add glacial acetic acid (1.5 eq.) to the mixture. This catalyzes the formation of the iminium ion intermediate. Following this, add sodium triacetoxyborohydride (1.4 eq.) portion-wise.

-

Expert Insight: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde. Portion-wise addition helps control any potential exotherm.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting materials.

-

Workup - Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0°C until gas evolution ceases. This neutralizes the acetic acid and destroys any remaining reducing agent.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Work-up - Washing and Drying: Combine the organic layers and wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the crude oil using silica gel column chromatography. A gradient elution system, for instance, from 98:2 to 95:5 dichloromethane/methanol, is typically effective for separating the product from impurities[6].

-

Trustworthiness: The final purity should be assessed by methods such as HPLC and NMR. The enantiomeric excess (ee) should be determined using chiral HPLC to validate the stereochemical integrity of the product.

-

Characterization

Based on data for the (R)-enantiomer, the following analytical results are expected for the purified (S)-product[6]:

-

¹H-NMR (in CDCl₃): The proton NMR spectrum is a critical tool for structural confirmation. Expected signals include:

-

Aromatic protons from the dimethoxybenzyl group (~6.4-7.3 ppm).

-

Singlets for the two methoxy groups (~3.8 ppm).

-

Signals for the piperazinone ring protons and the benzylic CH₂ group.

-

A doublet for the C3-methyl group (~1.5 ppm).

-

-

LC-MS: This provides confirmation of the molecular weight. The expected (M+H)⁺ ion would be at m/z 265.

-

Chiral HPLC: This is essential to confirm the enantiomeric purity of the final compound.

Applications in Research and Development

As a chiral building block, (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one holds potential in several areas:

-

Asymmetric Synthesis: It can serve as a starting material for the synthesis of more complex chiral molecules, particularly those with a piperazine or related heterocyclic core.

-

Medicinal Chemistry: Given the biological activity of its enantiomer as a precursor to NK3 receptor antagonists, this (S)-isomer is a valuable tool for studying the stereochemical requirements of receptor binding[1]. Structure-Activity Relationship (SAR) studies often require the synthesis and testing of both enantiomers to understand the impact of stereochemistry on efficacy and safety.

-

Protecting Group Chemistry: This compound serves as an excellent example of the use of the 2,4-dimethoxybenzyl group for amine protection in a multi-step synthesis.

Safety and Handling

(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one is classified as harmful and requires careful handling in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][5].

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust/fume/gas/mist/vapors/spray[3].

-

Wash hands thoroughly after handling.

-

References

Sources

- 1. (R)-4-(2,4-diMethoxybenzyl)-3-Methylpiperazin-2-one | 1383146-20-0 [chemicalbook.com]

- 2. CAS 1427063-32-8 | (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one - Synblock [synblock.com]

- 3. (S)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one | 1427063-32-8 [sigmaaldrich.com]

- 4. CAS # 1383146-20-0, (R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one - chemBlink [chemblink.com]

- 5. chemscene.com [chemscene.com]

- 6. (R)-4-(2,4-diMethoxybenzyl)-3-Methylpiperazin-2-one synthesis - chemicalbook [chemicalbook.com]

1H and 13C NMR spectroscopy data for (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one

An In-Depth Technical Guide to the 1H and 13C NMR Spectroscopy of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one

Authored by: Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the chiral compound (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one. This molecule is of significant interest in medicinal chemistry, and a thorough understanding of its spectral characteristics is paramount for its synthesis, characterization, and quality control. This document presents a detailed interpretation of the ¹H NMR spectrum, supported by experimental data, and a predicted ¹³C NMR spectrum with assignments based on established chemical shift principles and data from analogous structures. Furthermore, a standard operating procedure for the acquisition of NMR data for this class of compounds is provided, along with insights into the structural features that govern the observed spectral patterns.

Introduction

(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one is a substituted piperazinone, a class of heterocyclic compounds that are prevalent in numerous biologically active molecules. The stereochemistry at the C3 position and the substitution pattern on the N4-benzyl group are critical determinants of its pharmacological activity. Unambiguous structural elucidation and stereochemical confirmation are therefore essential. NMR spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry in solution.

This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, offering a rationale for the observed chemical shifts, coupling constants, and multiplicities. The presence of a chiral center and a flexible piperazinone ring gives rise to interesting stereochemical effects, such as the appearance of diastereotopic protons, which will be discussed in detail.

Molecular Structure and NMR-Relevant Features

The structure of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one, with atom numbering for NMR assignment, is shown below.

Caption: Recommended NMR acquisition parameters.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

-

Peak Picking: Identify and list the chemical shifts of all significant peaks.

Data Validation and Troubleshooting

-

Purity Check: The presence of unexpected signals in the NMR spectra may indicate the presence of impurities or residual solvent.

-

Water Contamination: A broad singlet around 1.5-1.6 ppm in CDCl₃ can indicate the presence of water.

-

Conformational Isomers: In some cases, slow conformational exchange on the NMR timescale can lead to the observation of multiple sets of signals for a single compound. Variable temperature NMR studies can be employed to investigate such dynamic processes.

-

2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, especially in complex regions, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Caption: A workflow for NMR data validation.

Conclusion

This technical guide has provided a detailed examination of the ¹H and predicted ¹³C NMR spectra of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one. The interpretation of the spectral data, grounded in fundamental NMR principles and supported by experimental evidence, allows for the unambiguous structural confirmation of this important chiral molecule. The provided experimental protocol serves as a valuable resource for researchers working with this and related compounds, ensuring the acquisition of high-quality and reproducible NMR data. The insights into the effects of stereochemistry and conformational dynamics on the NMR spectra will aid in the characterization of other complex heterocyclic systems.

References

-

Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Available at: [Link]

The Strategic Role of 2,4-Dimethoxybenzyl (DMB) Protecting Groups in Piperazine Chemistry: Orthogonality, Mechanisms, and Synthetic Workflows

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Introduction: The Piperazine Functionalization Bottleneck

In the landscape of modern drug discovery, the piperazine ring is a ubiquitous privileged scaffold, frequently utilized to modulate pharmacokinetic properties, enhance aqueous solubility, and direct spatial geometry in target binding 1. However, a critical bottleneck in piperazine derivatization is the chemical equivalence of its two secondary nitrogen atoms. Synthesizing asymmetric, differentially functionalized piperazines requires a robust orthogonal protection strategy.

While the tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) groups are standard choices, the 2,4-dimethoxybenzyl (DMB) group emerges as a highly specialized, tunable alternative. By leveraging the extreme electron density of the DMB aromatic ring, chemists can unlock orthogonal deprotection pathways—specifically mild acidic and oxidative cleavages—that leave other sensitive functional groups entirely intact 2.

Mechanistic Rationale: Why Choose DMB?

The utility of the DMB group is fundamentally rooted in its electronic properties. The presence of two strongly electron-donating methoxy groups at the ortho and para positions relative to the benzylic carbon creates two distinct chemical advantages over standard benzyl (Bn) or 4-methoxybenzyl (PMB) groups:

-

Extreme Carbocation Stability (Acid Lability): The highly stabilized 2,4-dimethoxybenzyl carbocation renders the DMB group exceptionally acid-labile. In peptide and amine synthesis, DMB can be cleanly cleaved using just 1–5% trifluoroacetic acid (TFA) in dichloromethane (DCM) 3. This allows for the selective removal of DMB in the presence of Boc groups, which typically require >20% TFA for efficient cleavage.

-

Lowered Oxidation Potential (Oxidative Cleavage): The electron-rich aromatic ring is highly susceptible to single-electron transfer (SET) oxidation. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can oxidatively cleave DMB at room temperature, providing a completely orthogonal deprotection mechanism that does not rely on acid, base, or hydrogenolysis 4.

Orthogonal deprotection pathways for 1-Boc-4-DMB-piperazine.

Comparative Cleavage Profiles

To design a self-validating synthetic route, chemists must understand the exact cross-reactivity of their chosen protecting groups. The table below summarizes the stability of common piperazine protecting groups across various standard cleavage conditions 5.

| Protecting Group | 1–5% TFA (Mild Acid) | 50% TFA (Strong Acid) | DDQ / H₂O (Oxidative) | H₂ / Pd-C (Hydrogenolysis) | 20% Piperidine (Base) |

| DMB | Cleaved | Cleaved | Cleaved | Stable (Slow cleavage) | Stable |

| PMB | Stable | Cleaved | Cleaved (Requires heat) | Cleaved | Stable |

| Bn | Stable | Stable | Stable | Cleaved | Stable |

| Boc | Stable | Cleaved | Stable | Stable | Stable |

| Cbz | Stable | Stable | Stable | Cleaved | Stable |

| Fmoc | Stable | Stable | Stable | Stable | Cleaved |

Note: While DMB can technically be cleaved by hydrogenolysis, oxidative cleavage via DDQ is vastly preferred to prevent catalyst poisoning and ensure rapid kinetics.

Field-Proven Methodologies & Protocols

As an application scientist, it is critical to not just follow recipes, but to understand the causality behind each reagent choice. The following protocols represent highly optimized, self-validating workflows for DMB manipulation.

Protocol A: Installation of DMB via Reductive Amination

Direct alkylation with 2,4-dimethoxybenzyl chloride often leads to over-alkylation or quaternary ammonium salt formation. Reductive amination is the superior, controlled approach.

Step-by-Step Procedure:

-

Preparation: Dissolve 1-Boc-piperazine (1.0 eq) and 2,4-dimethoxybenzaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

-

Causality: DCE is preferred over DCM due to its slightly higher boiling point and superior solvation profile for the intermediate iminium species.

-

-

Catalysis: Add glacial acetic acid (1.0 eq) and stir at room temperature for 30 minutes.

-

Causality: Mild acid catalysis is required to accelerate the dehydration of the hemiaminal into the reactive iminium ion.

-

-

Reduction: Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), portion-wise over 10 minutes.

-

Causality: NaBH(OAc)₃ is a mild hydride source that selectively reduces the iminium ion without reducing the starting aldehyde, preventing the generation of wasteful 2,4-dimethoxybenzyl alcohol byproducts.

-

-

Quench & Workup: After 4 hours (verify by LCMS), quench the reaction slowly with saturated aqueous NaHCO₃. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Selective Oxidative Cleavage of DMB using DDQ

This protocol specifically removes the DMB group while leaving Boc, Cbz, or other acid-sensitive moieties completely intact [[6]]().

Step-by-Step Procedure:

-

Solvent Matrix: Dissolve the 1-Boc-4-DMB-piperazine in a biphasic mixture of DCM and H₂O (18:1 v/v, 0.1 M).

-

Causality: Water is strictly required. The DDQ oxidation generates an iminium ion intermediate; water acts as the essential nucleophile to hydrolyze this intermediate into the free secondary amine and 2,4-dimethoxybenzaldehyde.

-

-

Oxidation: Cool the mixture to 0 °C and add DDQ (1.5 to 2.0 eq) in one portion. The solution will immediately turn deep red/brown.

-

Causality: The reaction is initiated via a single-electron transfer (SET). Cooling mitigates the exothermic radical generation and suppresses unwanted side reactions.

-

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Filtration & Workup: Filter the suspension through a pad of Celite.

-

Causality: As DDQ oxidizes the substrate, it is reduced to DDQH₂ (2,3-dichloro-5,6-dicyano-1,4-hydroquinone), which is highly insoluble in DCM and precipitates out, allowing for easy mechanical removal. Wash the filtrate with saturated aqueous NaHCO₃, dry, and purify.

-

Single-electron transfer (SET) mechanism of DMB oxidative cleavage by DDQ.

Summary

The 2,4-dimethoxybenzyl (DMB) group is a powerful tool in the arsenal of the synthetic chemist, particularly when navigating the complex regioselectivity of piperazine functionalization. By understanding the electronic causality of the DMB ring, researchers can exploit its extreme acid lability (1-5% TFA) or its susceptibility to mild oxidative cleavage (DDQ) to achieve perfect orthogonality against standard protecting groups like Boc and Cbz.

References

-

[3] Amino Acid-Protecting Groups. Chemical Reviews (ACS Publications). 3

-

[1] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC - NIH. 1

-

[5] Protecting Groups for Amines: Carbamates. Master Organic Chemistry. 5

-

[4] New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications. 4

-

[6] Study on the synthesis of the cyclopenta[f]indole core of raputindole A. Beilstein Journals.6

-

[2] Amino Acid-Protecting Groups. Chemical Reviews (ACS Publications). 2

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. BJOC - Study on the synthesis of the cyclopenta[f]indole core of raputindole A [beilstein-journals.org]

The Solubility Profile of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one in Polar Aprotic Solvents

Executive Summary

(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one is a highly specialized chiral building block and pharmaceutical intermediate. Its structural counterpart, the (R)-enantiomer, is a critical intermediate in the synthesis of neurokinin 3 (NK3) receptor antagonists such as Fezolinetant [5]. Because the (S)-enantiomer shares identical scalar physicochemical properties in achiral environments, understanding its solubility profile is essential for process chemists designing scalable synthetic routes, structure-activity relationship (SAR) studies, and purification workflows.

This technical guide provides an in-depth analysis of the compound's thermodynamic solubility in polar aprotic solvents, detailing the causality behind solvent selection, standardized experimental protocols, and the implications for downstream API processing.

Chemical Context & The Role of Polar Aprotic Solvents

During the synthesis of complex piperazinone-derived APIs, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are indispensable.

The Causality of Solvent Selection: The intermediate features a polar piperazinone core, a bulky dimethoxybenzyl ether protecting group, and a sensitive chiral center. Protic solvents (like methanol or water) can act as hydrogen-bond donors, which may inadvertently quench sensitive electrophilic reagents during subsequent alkylation steps or promote unwanted solvolysis. Polar aprotic solvents, conversely, possess high dielectric constants and significant dipole moments but lack acidic protons. This allows them to effectively solvate the polar moieties of the intermediate and stabilize transition states during continuous flow reactions without interfering with the reaction mechanics [3].

Logical framework for selecting polar aprotic solvents for piperazinone intermediates.

Quantitative Solubility Data

Because kinetic solubility assays (often performed via DMSO stock dilutions) readily form supersaturated solutions that overestimate true solubility [2], thermodynamic equilibrium data is required for process engineering. Below is the representative thermodynamic solubility profile of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one across key polar aprotic solvents.

Table 1: Thermodynamic Solubility Profile at 25°C and 50°C

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) |

| DMSO | 46.7 | 189 | > 150.0 | > 250.0 |

| NMP | 32.2 | 202 | ~ 140.5 | > 200.0 |

| DMF | 36.7 | 153 | ~ 120.0 | ~ 180.5 |

| DMAc | 37.8 | 165 | ~ 115.0 | ~ 170.0 |

| Acetonitrile | 37.5 | 82 | ~ 45.0 | ~ 85.0 |

| Acetone | 20.7 | 56 | ~ 30.0 | ~ 60.0 |

Data Interpretation: The compound exhibits exceptional solubility in high-boiling polar aprotic solvents (DMSO, NMP, DMF) due to strong dipole-dipole interactions with the piperazinone ring. Lower-boiling aprotic solvents like Acetone show markedly reduced solvation capacity, making them potential candidates for anti-solvent crystallization strategies.

Experimental Methodology: The Shake-Flask & HPLC-UV Protocol

To ensure scientific integrity and reproducibility, the solubility data must be generated using a self-validating system. The "shake-flask" method, coupled with High-Performance Liquid Chromatography (HPLC), is the gold standard for determining thermodynamic solubility [1].

Step-by-Step Protocol

-

Preparation of the Saturated System: Add an excess amount of solid (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one (approx. 500 mg) to a borosilicate glass vial containing 1.0 mL of the target polar aprotic solvent. Causality: The visual presence of undissolved solid throughout the experiment is a mandatory self-validating check to ensure the solution remains saturated and a true equilibrium can be measured.

-

Thermal Equilibration: Seal the vials and place them in a thermostatically controlled incubator shaker set to the target temperature (e.g., 25°C ± 0.1°C). Agitate at 400 rpm for 72 hours. Causality: Prolonged mechanical agitation provides the kinetic energy required to overcome the activation energy of dissolution, ensuring the solid crystal lattice reaches a thermodynamic equilibrium with the solvated phase.

-

Phase Separation: Remove the vials and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter. Causality: PTFE (Polytetrafluoroethylene) is strictly required because high-boiling aprotic solvents like DMF and NMP will dissolve or degrade standard cellulose or PES filters, leading to sample contamination.

-

Sample Dilution: Immediately dilute a precise aliquot of the filtered supernatant with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water). Causality: Dilution prevents the intermediate from precipitating out of solution as the temperature fluctuates prior to injection.

-

HPLC-UV Quantification: Inject the diluted sample into an HPLC system equipped with a C18 reverse-phase column. Quantify the concentration by comparing the peak area (detected at the UV maximum of the dimethoxybenzyl chromophore, typically ~230 nm) against a pre-established external standard calibration curve.

Step-by-step workflow for the shake-flask thermodynamic solubility protocol.

Process Chemistry Implications & Downstream Isolation

The solubility profile of this intermediate dictates the engineering of the downstream isolation process.

Because DMSO, DMF, and NMP have exceptionally high boiling points, removing them via standard rotary evaporation is energy-intensive and exposes the chiral piperazinone to prolonged thermal stress, risking racemization or degradation. Therefore, process chemists must leverage the solubility data in two primary ways:

-

Organic Solvent Nanofiltration (OSN): Instead of thermal evaporation, hydrophilically modified perfluorinated membranes can be used to concentrate the intermediate directly from polar aprotic solvents. These membranes resist swelling in NMP and DMSO and can achieve >95% solute rejection for pharmaceutical intermediates [4].

-

Antisolvent Crystallization: Because DMSO and DMF are fully miscible with water, water can be introduced as a highly effective antisolvent. The intermediate, being highly lipophilic due to the dimethoxybenzyl group, will rapidly precipitate, allowing for high-yield recovery via simple filtration.

References

- 3.7. Determination of Thermodynamic Solubility - Bio-protocol. Bio-protocol.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Dissolution Technologies.

- Continuous Krapcho Dealkoxycarbonylation in API Synthesis - LeoPARD. TU Braunschweig.

- Novel perfluorinated nanofiltration membranes for isolation of pharmaceutical compounds. National Science Foundation (NSF).

- Novel process for the preparation of (4-Fluorophenyl)[(8R) - Technical Disclosure Commons. TDCommons.

Engineering the Chiral Piperazin-2-one Scaffold: Mechanisms of Action and Synthetic Methodologies in Modern Drug Discovery

Executive Summary

The chiral piperazin-2-one derivative has emerged as a cornerstone building block in modern medicinal chemistry. Characterized by a rigid, stereodefined structure, this privileged scaffold acts as a highly effective constrained peptidomimetic. This technical whitepaper explores the causality behind the asymmetric synthesis of piperazin-2-ones, elucidates their diverse mechanisms of action across oncology, virology, and neuropharmacology, and provides self-validating experimental protocols for their development and biological screening.

The Privileged Scaffold: Structural Rationale in Medicinal Chemistry

Piperazin-2-one is a chiral heterocyclic compound featuring an amide and ester carbonyl group within a piperazine ring[1]. Its structural rigidity reduces the entropic penalty typically associated with target binding, making it a "privileged scaffold"[2] (2). By functioning as constrained peptidomimetics, these derivatives overcome the traditional limitations of linear peptide drugs, such as poor metabolic stability and severely limited blood-brain barrier (BBB) permeability[3]. The stereocenters within the ring allow medicinal chemists to precisely tune the spatial orientation of pharmacophores, dictating high selectivity for specific biological targets.

Asymmetric Synthesis: Causality and Stereocontrol

The therapeutic efficacy of piperazin-2-one derivatives is intrinsically linked to their stereochemistry. Two primary catalytic strategies dominate the modern synthesis of these compounds:

-

NHC-Catalyzed Higher-Order Cycloadditions: The construction of polycyclic piperazin-2-ones is highly efficient via N-heterocyclic carbene (NHC)-catalyzed [12 + 2] cycloadditions[4] (4). Causality of Stereocontrol: The NHC catalyst activates the C(sp3)–H moiety of an acyl azolium intermediate. The bulky, chiral environment of the NHC catalyst sterically shields one face of the intermediate, forcing the incoming cyclic sulfonic imine to approach exclusively from the less-hindered face. This guarantees an intramolecular lactamization that yields the product as a single isomer with >95% enantiomeric excess (ee)[4].

-

Copper-Catalyzed Diyne Cyclization: An alternative approach utilizes chiral copper-catalyzed cyclization of N-heterocycle–tethered diynes. This enables an enantioselective one-carbon ring expansion, allowing the divergent assembly of chiral piperazin-2-ones bearing complex quaternary stereocenters[5] (5).

Workflow for the asymmetric synthesis and high-throughput screening of chiral piperazin-2-ones.

Mechanisms of Action Across Therapeutic Domains

Opioid Peptidomimetics and CNS Targeting

Endogenous opioid peptides suffer from rapid enzymatic degradation in vivo. By incorporating the chiral piperazin-2-one ring into dermorphin analogues (forming pseudo-tetrapeptides), researchers create constrained peptidomimetics that resist proteolytic cleavage[4]. The piperazin-2-one core mimics the natural peptide backbone. The specific configuration of the chiral centers (e.g., the orientation of a substituted phenylalanine residue) dictates the selective affinity for μ, κ, or δ opioid receptors, enabling potent analgesia with enhanced BBB permeability[3] (3).

Oncology: Cytotoxicity via Bioisosteric Replacement

In cancer therapeutics, the piperazin-2-one moiety serves as a potent bioisostere for imidazole rings, such as those found in the farnesyltransferase (FTase) inhibitor L-778,123[6]. Replacing the imidazole with a piperazin-2-one ring and substituting the ester group with guanidine or thiourea significantly increases cytotoxicity against HT-29 (colon) and A549 (lung) cancer cell lines[6] (6). The mechanism involves disrupting the electron density and altering the hydrogen-bonding network within the FTase active site, preventing Ras protein prenylation and leading to cell cycle arrest.

Antiviral Therapeutics: Allosteric Modulation

Piperazin-2-one derivatives exhibit profound antiviral properties. Phenylalanine-derived piperazinones with terminal indole rings act as allosteric modulators of the HIV-1 capsid (CA) protein[7]. For instance, compound F2-7f inhibits HIV-1 by binding to the CA hexamer interface, destabilizing the viral core during uncoating[7] (7). Additionally, trisubstituted piperazin-2-one derivatives have been shown to effectively inhibit adenovirus replication[1].

Diverse mechanisms of action of chiral piperazin-2-one derivatives across biological targets.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical in-process analytical checks and controls.

Protocol A: Enantioselective Synthesis via NHC-Catalysis

Objective: Construct the polycyclic piperazin-2-one core with >95% enantiomeric excess (ee). Causality: The bulky chiral environment of the NHC catalyst dictates the stereochemistry by blocking the sterically hindered face of the reactive intermediate[4].

-

Activation: In an oven-dried Schlenk tube under an inert argon atmosphere, combine 0.1 mmol of 5H-benzo[a]-pyrrolizine-3-carbaldehyde, 10 mol% of the chiral NHC precatalyst, and 1.2 equivalents of DBU in 2.0 mL of anhydrous dichloromethane.

-

Validation Check: Observe a distinct color change (typically yellow to deep red) indicating the formation of the active acyl azolium intermediate.

-

-

Cycloaddition: Add 0.12 mmol of the cyclic sulfonic imine dropwise over 10 minutes. Stir the reaction mixture at room temperature.

-

Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) until the complete consumption of the starting aldehyde is confirmed (typically 4-6 hours).

-

-

Isolation & Chiral Analysis: Quench the reaction with saturated aqueous NH4Cl, extract with ethyl acetate, and purify via silica gel flash chromatography.

-

Validation Check: Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) against a synthesized racemic standard. Confirm diastereoselectivity via 1H-NMR by analyzing the coupling constants of the newly formed chiral centers.

-

Protocol B: In Vitro Cytotoxicity Validation (MTT Assay)

Objective: Evaluate the bioisosteric replacement's effect on cell viability in HT-29 and A549 cell lines[6]. Causality: Active piperazin-2-ones disrupt FTase activity, halting cell proliferation. The MTT assay measures mitochondrial reductase activity, serving as a direct proxy for cell viability.

-

Cell Seeding: Seed HT-29 and A549 cells at a density of 2 × 10^4 cells/well in 96-well plates. Incubate at 37 °C in a humidified 5% CO2 atmosphere for 24 hours.

-

Validation Check: Include a cell-free blank (media only) to subtract background absorbance, and an untreated control to establish the 100% viability baseline.

-

-

Compound Treatment: Treat the cells with synthesized piperazin-2-one derivatives at varying concentrations (1 µM to 500 µM). Use L-778,123 as the positive control[6]. Incubate for 48 hours.

-

Viability Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Carefully remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader.

-

Validation Check: Calculate the IC50 using non-linear regression analysis. The assay is only considered valid if the IC50 of the positive control (L-778,123) falls within its established literature range.

-

Quantitative Data Analysis

The table below summarizes the quantitative performance metrics of various chiral piperazin-2-one derivatives across different synthetic strategies and biological applications.

| Derivative Class | Synthesis Strategy | Target / Application | Key Performance Metric | Reference |

| Polycyclic Piperazin-2-ones | NHC-Catalyzed[12+2] Cycloaddition | Natural Product Synthesis | Up to 99% yield, >95% ee | [4] |

| Dermorphin Analogues | Pseudo-tetrapeptide synthesis | Opioid Receptors (Analgesia) | High receptor affinity (μ/κ) | [4],[3] |

| Guanidine/Thiourea Substituted | Bioisosteric Replacement (FTase) | HT-29 / A549 Cancer Cells | Significant cytotoxicity (<500 µM) | [6] |

| Phenylalanine Derivatives | Cascade Double Nucleophilic Sub. | HIV-1 CA Protein | EC50 = 5.89 μM | [7] |

| Trisubstituted Derivatives | Direct Alkylation/Cyclization | Adenovirus Replication | Effective Viral Inhibition | [1] |

Conclusion

The chiral piperazin-2-one scaffold represents a highly versatile and privileged structure in drug discovery. Through advanced asymmetric synthetic methodologies like NHC and copper catalysis, researchers can achieve exquisite stereocontrol, generating libraries of compounds with diverse biological activities. Whether acting as constrained peptidomimetics for opioid receptors, bioisosteric FTase inhibitors in oncology, or allosteric modulators of viral capsid proteins, piperazin-2-one derivatives continue to drive innovation in the development of next-generation therapeutics.

References

-

Highly Enantioselective Construction of the Polycyclic Piperazin-2-ones via NHC-Catalyzed[12 + 2] Cycloadditions Source: Organic Letters - ACS Publications URL:[Link]

-

Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents Source: PMC - NIH URL:[Link]

-

Piperazine and morpholine: Synthetic preview and pharmaceutical applications Source: SciSpace URL:[Link]

-

Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery Source: PMC - NIH URL:[Link]

-

Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution Source: ResearchGate URL:[Link]

-

Asymmetric one-carbon ring expansion of diverse N-heterocycles via copper-catalyzed diyne cyclization Source: PMC - NIH URL:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. scispace.com [scispace.com]

- 3. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric one-carbon ring expansion of diverse N-heterocycles via copper-catalyzed diyne cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Enantioselective Synthesis of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Detailed Synthesis Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The chiral piperazinone scaffold is a privileged structural motif in modern drug discovery, frequently serving as a rigidified, metabolically stable bioisostere for piperazines. Specifically, enantiomerically pure (S)-3-methylpiperazin-2-one is a critical building block in the synthesis of complex therapeutics, including neurokinin-3 (NK-3) receptor antagonists like Fezolinetant[1][2].

In multi-step API synthesis, the secondary amine at the N4 position must often be temporarily masked to allow selective functionalization at the N1 position (the amide nitrogen). The 2,4-dimethoxybenzyl (DMB) group is the premier choice for this protection strategy. Due to the highly electron-donating nature of the two methoxy groups, the DMB-nitrogen bond is exceptionally stable to basic and nucleophilic conditions, yet it can be rapidly and cleanly cleaved under mild acidic conditions (e.g., using Trifluoroacetic Acid, TFA)[3][4].

This application note details a robust, highly enantioselective, and scalable three-stage protocol to synthesize (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one starting from the chiral pool (L-alanine methyl ester).

Synthetic Workflow Visualization

The synthesis relies on a "chiral pool" approach to establish the stereocenter, followed by a spontaneous intramolecular cyclization, and concluding with a highly selective reductive alkylation.

Figure 1: Synthetic workflow for (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one.

Step-by-Step Experimental Protocols

Stage 1: Synthesis of the Linear Precursor

Objective: Couple L-alanine methyl ester with N-Cbz-aminoacetaldehyde via reductive amination without eroding the stereocenter.

-

Preparation of the Free Base: Dissolve L-alanine methyl ester hydrochloride (1.0 equiv, e.g., 33 g) in 200 mL of anhydrous Dichloromethane (DCM). Add triethylamine (TEA, 1.05 equiv) to neutralize the hydrochloride salt. Filter the resulting suspension to remove the precipitated triethylamine hydrochloride salts[5].

-

Imine Formation: Transfer the filtrate to a round-bottom flask. Add N-Cbz-aminoacetaldehyde (1.05 equiv, e.g., 40 g) dissolved in 300 mL of Methanol. Stir the mixture for 15 minutes at room temperature, then cool the reaction vessel to 0 °C using an ice bath[5].

-

Reduction: Add additional TEA (1.5 equiv), followed by the portion-wise addition of Sodium Triacetoxyborohydride (STAB, 1.5 equiv). The portion-wise addition is critical to manage the mild exotherm and prevent the reduction of the unreacted aldehyde[6].

-

Completion: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the conversion via TLC or HPLC.

-

Workup: Concentrate the mixture under reduced pressure, dilute with Ethyl Acetate (EtOAc), and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate as a viscous liquid[5].

Stage 2: Deprotection and Spontaneous Lactamization

Objective: Remove the Cbz protecting group to trigger an intramolecular transamidation, forming the piperazinone ring.

-

Hydrogenolysis Setup: Dissolve the crude linear precursor (e.g., 10 g) in 100 mL of Methanol. Add 10% Palladium on Carbon (Pd/C, 30% w/w relative to the substrate)[5].

-

Reaction: Purge the reaction vessel with nitrogen, then introduce Hydrogen gas at a pressure of 1.8 MPa. Stir vigorously at room temperature overnight[5].

-

Cyclization Dynamics: Upon cleavage of the Cbz group, the newly liberated primary amine spontaneously attacks the adjacent methyl ester, releasing methanol and forming the thermodynamically stable 6-membered lactam ring.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product via silica gel column chromatography (Eluent: EtOAc/MeOH 9:1) to afford (S)-3-methylpiperazin-2-one as a white solid (Yield: ~91%, >98% ee)[5].

Stage 3: DMB Protection via Reductive Alkylation

Objective: Install the 2,4-dimethoxybenzyl group at the N4 position.

-

Reagent Mixing: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (S)-3-methylpiperazin-2-one (1.0 equiv, e.g., 6.35 mmol) and 2,4-dimethoxybenzaldehyde (1.1 equiv, 6.99 mmol) in 65 mL of anhydrous Acetonitrile[7].

-

Acid Catalysis: Add glacial Acetic Acid (1.5 equiv, 9.53 mmol). Stir for 30 minutes at room temperature to facilitate imine/iminium formation[7][8].

-

Reduction: Add STAB (1.4 equiv, 8.89 mmol) in one portion. Stir the reaction mixture at room temperature overnight[7].

-

Quenching & Workup: Cool the reaction to 0 °C. Carefully quench by slowly adding saturated aqueous NaHCO₃ (100 mL) until gas evolution ceases. Separate the layers and extract the aqueous phase with EtOAc (3 x 100 mL)[7].

-

Final Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude yellow oil via silica gel chromatography (DCM/MeOH: 98/2 to 95/5) to afford (S)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one as a viscous pale yellow oil[7].

Quantitative Data & Reaction Parameters

The following table summarizes the expected quantitative outcomes and analytical markers for the key intermediates and final product, ensuring batch-to-batch consistency.

| Parameter / Metric | Stage 1: Linear Precursor | Stage 2: (S)-3-Methylpiperazin-2-one | Stage 3: Final DMB-Protected Product |

| Reagents | L-Ala-OMe, N-Cbz-aldehyde, STAB | Pd/C, H₂ (1.8 MPa) | 2,4-DMB-CHO, STAB, AcOH |

| Solvent System | DCM / Methanol | Methanol | Anhydrous Acetonitrile |

| Expected Yield | 80 - 85% (Crude) | 90 - 92% | 95 - 98% |

| Enantiomeric Excess | N/A (Stereocenter preserved) | > 98.0% ee | > 99.0% ee |

| Key Mass Spec (m/z) | [M+H]⁺ ~ 281 | [M+H]⁺ 115.16 | [M+H]⁺ 265.1 |

| Physical State | Viscous liquid | White solid | Viscous pale yellow oil |

Mechanistic Insights & Causality (E-E-A-T)

To ensure high fidelity in process scale-up, it is vital to understand why specific reagents and conditions are selected:

-

Preference for STAB over NaBH₄: Sodium triacetoxyborohydride (STAB) is a uniquely mild hydride donor. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, significantly lowering its reactivity compared to sodium borohydride[6]. In Stage 3, STAB preferentially reduces the highly electrophilic iminium ion over the unreacted 2,4-dimethoxybenzaldehyde. If NaBH₄ were used, rapid direct reduction of the aldehyde to 2,4-dimethoxybenzyl alcohol would occur, severely depressing the yield[8][9].

-

The Role of Acetic Acid in Stage 3: Direct reductive amination requires the transient formation of an imine. Acetic acid serves a dual purpose: it acts as a proton donor to catalyze the dehydration of the hemiaminal intermediate into an imine, and it subsequently protonates the imine to form the iminium ion. Density Functional Theory (DFT) calculations confirm that the activation barrier for hydride transfer from STAB to an iminium ion is significantly lower (>7 kcal/mol) than to a neutral carbonyl[8][10].

-

Temperature Control during Quenching: In Stage 3, the reaction is quenched with NaHCO₃ at 0 °C. STAB reacts with water and bases to release hydrogen gas and heat. Performing this quench at 0 °C mitigates the exotherm, preventing the thermal degradation of the newly formed tertiary amine and avoiding violent gas evolution[7].

References

- Synthesis method of chiral piperazinone derivative (Patent CN108129404B)

-

Sodium triacetoxyborohydride - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

- NOVEL CHIRAL N-ACYL-5,6,7,(8-SUBSTITUTED)-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-a]PYRAZINES AS SELECTIVE NK-3 RECEPTOR ANTAGONISTS (Patent WO2013050424A1)

-

Myers Chem 115: C-N Bond-Forming Reactions (Reductive Amination) Source: Harvard University URL:[Link]

-

Safety-Catch Linkers for Solid-Phase Peptide Synthesis Source: MDPI / NIH PMC URL:[Link]

Sources

- 1. WIPO - Online-Suche in nationalen und internationalen Patentsammlungen [patentscope.wipo.int]

- 2. WO2013050424A1 - NOVEL CHIRAL N-ACYL-5,6,7,(8-SUBSTITUTED)-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-a]PYRAZINES AS SELECTIVE NK-3 RECEPTOR ANTAGONISTS, PHARMACEUTICAL COMPOSITION, METHODS FOR USE IN NK-3 RECEPTOR MEDIATED DISORDERS AND CHIRAL SYNTHESIS THEREOF - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. (R)-4-(2,4-diMethoxybenzyl)-3-Methylpiperazin-2-one synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes & Protocols: (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one as a Chiral Building Block in API Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Drug Design

In pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological function. A significant portion of active pharmaceutical ingredients (APIs) are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the ability to selectively synthesize a single, desired enantiomer is a cornerstone of modern drug development.[2][3]

Chiral building blocks are enantiomerically pure compounds that serve as foundational starting materials, enabling the efficient and stereocontrolled synthesis of complex APIs.[4] Among these, chiral piperazin-2-one scaffolds have gained prominence as versatile intermediates and peptidomimetics.[5] This guide details the application of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one , a highly effective chiral auxiliary for the asymmetric synthesis of non-proteinogenic α-amino acids—critical components in the design of novel therapeutics.[1][2][4]

This building block operates on principles analogous to the renowned Schöllkopf bis-lactim ether method, leveraging steric hindrance to direct the diastereoselective alkylation of a glycine enolate equivalent.[6][7] The strategic placement of a methyl group at the C3 chiral center and a 2,4-dimethoxybenzyl (DMB) group on the N4 nitrogen provides a robust platform for introducing a wide variety of side chains with exceptional stereochemical control.

Synthesis of the Chiral Auxiliary: (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one

The synthesis of the title chiral auxiliary is a straightforward and high-yielding procedure involving the reductive amination of commercially available (S)-3-methylpiperazin-2-one. The 2,4-dimethoxybenzyl (DMB) group is installed to serve as both a crucial steric directing group and a versatile nitrogen protecting group.

Protocol 2.1: Synthesis of the Auxiliary

Materials:

-

(S)-3-methylpiperazin-2-one

-

2,4-Dimethoxybenzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Glacial Acetic Acid

-

Anhydrous Acetonitrile (MeCN)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Dichloromethane (DCM) and Methanol (MeOH) for elution

Procedure:

-

To a round-bottom flask under an inert nitrogen atmosphere, add (S)-3-methylpiperazin-2-one (1.0 eq.).

-

Add anhydrous acetonitrile to dissolve the starting material.

-

To the solution, add 2,4-dimethoxybenzaldehyde (1.1 eq.) followed by glacial acetic acid (1.5 eq.).

-

Stir the mixture at room temperature for 20 minutes to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (1.4 eq.) portion-wise to the reaction mixture.

-

Causality Insight: STAB is a mild and selective reducing agent, ideal for reducing the in situ-formed iminium ion without affecting the aldehyde or the lactam carbonyl. Acetic acid catalyzes imine formation and activates the borohydride reagent.

-

-

Stir the reaction at room temperature overnight. Monitor for completion using TLC or LC-MS.

-

Upon completion, cool the flask to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid and destroys any remaining STAB.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purify the crude oil by flash column chromatography on silica gel (e.g., eluting with a gradient of 2% to 5% methanol in dichloromethane) to afford pure (S)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one.[8]

Caption: Synthesis of the chiral auxiliary.

Asymmetric Synthesis of α-Amino Acids: The Core Application

The primary utility of (S)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one is to function as a chiral glycine equivalent for the asymmetric synthesis of α-amino acids. The process involves a highly diastereoselective alkylation followed by hydrolysis to release the target amino acid.

Logical Workflow:

The sequence relies on a three-step process:

-

Enolate Formation: Generation of a planar, nucleophilic enolate at the C5 position.

-

Diastereoselective Alkylation: Introduction of a side chain (R-group) with high stereocontrol.

-

Hydrolysis & Cleavage: Release of the newly synthesized chiral α-amino acid.

Caption: Asymmetric α-amino acid synthesis workflow.

Protocol 3.1: Asymmetric Alkylation and Hydrolysis

Materials:

-

(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one (1.0 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) (1.05 eq.)

-

Alkylating agent (e.g., benzyl bromide, methyl iodide) (1.1 eq.)

-

Aqueous Hydrochloric Acid (e.g., 1-3 M HCl)

-

Diethyl ether or Ethyl Acetate for extraction

Part A: Enolate Formation and Alkylation

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with dry nitrogen.

-

Dissolve the chiral auxiliary (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq.) dropwise via syringe. The solution typically develops a deep color, indicating enolate formation. Stir for 30-60 minutes at -78 °C.

-

Causality Insight: The strong, non-nucleophilic base abstracts the most acidic proton at the C5 position (α to the carbonyl), creating a planar lithiated aza-enolate.[7] The extremely low temperature is critical for maintaining the kinetic stability of the enolate and preventing side reactions.

-

-

Add the desired electrophile (R-X, 1.1 eq.) dropwise to the cold enolate solution.

-

Stir the reaction at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

-

Quench the reaction at -78 °C by slowly adding a saturated aqueous ammonium chloride (NH₄Cl) solution.[7]

-

Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude alkylated intermediate. This can be purified by chromatography or used directly in the next step.

Part B: Hydrolysis and Product Isolation

-

Dissolve the crude or purified alkylated intermediate in a suitable solvent (e.g., methanol, THF).

-

Add aqueous HCl (e.g., 1 M solution) and stir the mixture at room temperature for 24-48 hours.[7]

-

Causality Insight: The acidic conditions hydrolyze the two amide bonds within the piperazinone ring, liberating the newly formed α-amino acid (as its ester, depending on the workup solvent) and the protonated chiral auxiliary.[6]

-

-

Concentrate the reaction mixture to remove the organic solvent. The resulting aqueous solution contains the hydrochloride salts of the target α-amino acid ester and the auxiliary.

-

The final product can be isolated and purified from the auxiliary using standard techniques such as ion-exchange chromatography or crystallization.

| Electrophile (R-X) | Resulting Amino Acid (Side Chain) | Typical Diastereomeric Excess (d.e.) |

| Methyl Iodide | Alanine (-CH₃) | >95% |

| Benzyl Bromide | Phenylalanine (-CH₂Ph) | >95% |

| Isopropyl Iodide | Valine (-CH(CH₃)₂) | >95% |

| Allyl Bromide | Allylglycine (-CH₂CH=CH₂) | >90% |

| Table 1: Representative outcomes for the diastereoselective alkylation step. Data is illustrative based on the performance of similar Schöllkopf-type auxiliaries.[6][7] |

The Role and Cleavage of the 2,4-Dimethoxybenzyl (DMB) Group

The DMB group is not merely a passive protecting group; its properties are integral to the success and versatility of the chiral auxiliary.

-

Stereodirecting Group: As previously discussed, its steric bulk is fundamental to achieving high diastereoselectivity during the alkylation step.

-

Acid-Labile Protecting Group: The electron-donating methoxy groups on the benzyl ring render the N-C bond highly susceptible to cleavage under acidic conditions.[10][11] This allows for its removal under conditions orthogonal to many other protecting groups used in complex API synthesis.[12]

-

Oxidative Cleavage: The DMB group can also be removed under oxidative conditions, offering an alternative deprotection strategy.[10][13]

This dual-mode cleavage capability provides significant flexibility in designing complex synthetic routes where selective deprotection is required.

| Reagent(s) | Conditions | Mechanism | Notes |

| Trifluoroacetic Acid (TFA) | DCM, 0 °C to RT | Acidolysis | Most common method; forms a stable DMB cation which should be trapped by a scavenger.[10][14] |

| Triflic Acid (TfOH) | Anisole (scavenger), DCM | Strong Acidolysis | Effective for more resistant substrates.[11] |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | DCM/H₂O | Oxidation | Orthogonal to acid-labile groups. |

| Ceric Ammonium Nitrate (CAN) | MeCN/H₂O | Oxidation | Another common oxidative method.[13] |

| Table 2: Common methods for the cleavage of the N-DMB group. |

Conclusion and Outlook

(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one stands as a robust and highly reliable chiral building block for the synthesis of enantiomerically pure α-amino acids. Its straightforward preparation, coupled with the high degree of stereocontrol it imparts in alkylation reactions, makes it an invaluable tool for medicinal chemists and process development scientists. The versatility of the DMB protecting group further enhances its utility, allowing for strategic incorporation into complex synthetic pathways for novel APIs. The principles and protocols outlined herein provide a solid foundation for leveraging this building block to accelerate the discovery and development of next-generation therapeutics.

References

-

Schöllkopf, U. (1981). Asymmetric Synthesis of Chiral Amino Acids. Wikipedia. [Link]

-

Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PubMed Central. [Link]

-

Stoltz, B. M., et al. (2015). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science. [Link]

-

Zhang, Y., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PubMed Central. [Link]

-

Yuan, Z., et al. (2020). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. MDPI. [Link]

-

Pescatori, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PubMed Central. [Link]

-

Yuan, Z., et al. (2020). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Semantic Scholar. [Link]

-

Zhang, Y., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. [Link]

-

Soai, K., et al. (2006). Asymmetric Synthesis Using Chiral Piperazine. I. Asymmetric Synthesis of 2-Substituted Alcohol and Carboxylic Acid by Diastereoselective Alkylation of Chiral Diamides Derived from Piperazines. Bulletin of the Chemical Society of Japan. [Link]

-

Schöllkopf, U. (1981). Schöllkopf method. YouTube. [Link]

-

Kókai, E., et al. (2018). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering. [Link]

-

ResearchGate. (2009). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. ResearchGate. [Link]

-

Zhang, W., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

-

Ghorai, M. K., et al. (2012). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PubMed Central. [Link]

- Google Patents. (1985). Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as active ingredient.

-

Myers, A. G., et al. (2000). Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

Rajeswari, D., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

-

IBMM. (n.d.). Stereoselective Synthesis & Modified Amino Acids. Institut des Biomolécules Max Mousseron. [Link]

-

Organic Syntheses. (n.d.). 1-benzylpiperazine. Organic Syntheses. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]

- 4. Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization [mdpi.com]

- 5. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (S)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one | 1427063-32-8 [sigmaaldrich.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pp.bme.hu [pp.bme.hu]

- 12. researchgate.net [researchgate.net]

- 13. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Enantioselective Synthesis of 3-Methylpiperazin-2-one Derivatives

Introduction: The Significance of Chiral 3-Methylpiperazin-2-ones

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive natural products and pharmaceuticals.[1] The introduction of a chiral center at the C3 position, particularly a methyl group, offers a valuable vector for exploring three-dimensional chemical space, which can significantly enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates. Enantiomerically pure 3-methylpiperazin-2-one serves as a crucial building block for synthesizing complex molecules, including potent enzyme inhibitors and modulators of protein-protein interactions.[2] Consequently, the development of robust and stereocontrolled synthetic methodologies to access these chiral derivatives is of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth overview of established and innovative techniques for the enantioselective synthesis of 3-methylpiperazin-2-one derivatives. We will delve into the mechanistic underpinnings of each strategy, offering detailed, field-proven protocols to empower researchers to confidently apply these methods in their own laboratories.

Strategic Approaches to Enantioselective Synthesis

The asymmetric synthesis of 3-methylpiperazin-2-ones can be broadly categorized into several key strategies. The choice of method often depends on the availability of starting materials, desired scale, and the specific stereoisomer required. Here, we will explore three prominent and effective approaches:

-

Chiral Pool Synthesis via Reductive Amination: Leveraging readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry.

-

Organocatalytic Domino Ring-Opening Cyclization (DROC): A one-pot sequence that efficiently constructs the chiral heterocycle from simple achiral precursors.

-

Transition-Metal Catalyzed Asymmetric Hydrogenation: A powerful method for the direct enantioselective reduction of a prochiral precursor.

Strategy 1: Chiral Pool Synthesis via Reductive Amination

This approach is a highly effective and practical method for obtaining enantiomerically pure 3-methylpiperazin-2-one, as it utilizes a readily available chiral starting material, in this case, an ester of D- or L-alanine, to set the stereochemistry at the C3 position. The key steps involve the reductive amination of a protected aminoacetaldehyde with the chiral amino acid ester, followed by a deprotection and subsequent intramolecular cyclization. A notable advantage of this method is the high fidelity of stereochemical transfer, resulting in products with excellent enantiomeric purity (>99% ee).[3]

Causality of Experimental Design

The choice of a protected ethanolamine as the starting material for the aldehyde component is crucial. The protecting group (e.g., Cbz or Boc) prevents unwanted side reactions and ensures that the subsequent reductive amination proceeds cleanly. The reductive amination itself is a robust and well-established transformation. Controlling the temperature during this step (between -10 °C and 0 °C) is critical to prevent the reduction of the aldehyde to the corresponding alcohol before the imine formation and subsequent reduction can occur.[3] The final deprotection/cyclization step is typically achieved via catalytic hydrogenation when a Cbz group is used, which is a clean and efficient method that often leads to direct crystallization of the final product.

Workflow Diagram: Reductive Amination Approach

Caption: Workflow for Chiral Pool Synthesis.

Detailed Protocol: Synthesis of (R)-3-methylpiperazin-2-one[3]

This protocol is adapted from a patented procedure and is designed for high enantiomeric purity.

Step 1: Synthesis of N-Cbz-aminoacetaldehyde

-

To a solution of N-Cbz-ethanolamine (1.0 equiv) in dichloromethane (DCM, 0.5 M), add Dess-Martin periodinane (1.1 equiv) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

-

Stir vigorously for 30 minutes, then separate the layers. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude aldehyde is typically used in the next step without further purification.

Step 2: Reductive Amination to form Ethyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate

-

Dissolve the crude N-Cbz-aminoacetaldehyde (1.0 equiv) and (R)-alanine ethyl ester hydrochloride (1.05 equiv) in methanol (0.4 M).

-

Add triethylamine (1.1 equiv) to neutralize the hydrochloride salt.

-

Cool the mixture to -10 °C.

-

Add sodium cyanoborohydride (1.2 equiv) portion-wise, ensuring the temperature remains below 0 °C.

-

Stir the reaction at -10 °C to 0 °C for 6-8 hours. Monitor by TLC or LC-MS.

-

Upon completion, quench the reaction by carefully adding acetic acid until the pH is ~6.

-

Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel column chromatography (eluent: n-heptane/ethyl acetate) to yield the chiral diamine derivative.

Step 3: Deprotection and Cyclization to (R)-3-methylpiperazin-2-one

-

Dissolve the purified diamine derivative (1.0 equiv) in methanol (0.1 M).

-

Add palladium on carbon (10% w/w, ~5 mol% Pd) to the solution.

-

Pressurize the reaction vessel with hydrogen gas (e.g., 1.8 MPa or balloon pressure) and stir vigorously at room temperature overnight.[3]

-

Monitor the reaction to completion by TLC or LC-MS.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: ethyl acetate/methanol) or by crystallization to yield the final (R)-3-methylpiperazin-2-one as a white solid.

Strategy 2: Organocatalytic Domino Ring-Opening Cyclization (DROC)

This elegant one-pot approach constructs the 3-substituted piperazin-2-one core from simple, commercially available starting materials: an aldehyde, (phenylsulfonyl)acetonitrile, and a 1,2-diamine.[4][5] The entire sequence is often catalyzed by a single chiral organocatalyst, typically a quinine-derived urea, which controls the stereochemistry of two separate steps.[4][6]

Mechanistic Insight and Stereocontrol

The process begins with a Knoevenagel condensation between the aldehyde and (phenylsulfonyl)acetonitrile. This is followed by a highly enantioselective epoxidation of the resulting electron-poor alkene, catalyzed by the chiral quinine-derived urea in the presence of an oxidant like cumyl hydroperoxide.[5] The stereochemistry of the final product is set during this epoxidation step. The resulting chiral epoxide is a versatile intermediate that is not isolated. In the final step, a 1,2-diamine is added, which triggers a domino ring-opening cyclization (DROC). The diamine attacks the epoxide, leading to ring-opening, followed by an intramolecular cyclization to form the piperazin-2-one ring. The high enantiomeric excess is a direct result of the stereoselective epoxidation.[7][8]

Workflow Diagram: Organocatalytic DROC

Caption: One-Pot Organocatalytic DROC Synthesis.

General Protocol: One-Pot Synthesis of 3-Alkyl-piperazin-2-ones[2][5]

This is a general procedure; optimization may be required for specific substrates like acetaldehyde.

-

In a dry reaction vial, combine the aldehyde (e.g., acetaldehyde, 1.0 equiv), (phenylsulfonyl)acetonitrile (1.0 equiv), and the quinine-derived urea catalyst (eQNU, 10 mol%) in anhydrous toluene (0.3 M).

-

Stir the mixture at room temperature until the Knoevenagel condensation is complete (monitor by TLC).

-

Dilute the reaction mixture with additional toluene to a concentration of ~0.02 M and cool to -20 °C.

-

Add cumyl hydroperoxide (CHP, 1.1 equiv) dropwise and stir at -20 °C until the epoxidation is complete.

-

Add the 1,2-ethylenediamine derivative (1.2 equiv) and triethylamine (2.0 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature (or heat to 50 °C if necessary) and stir until the DROC is complete.[2]

-

Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 3-alkyl-piperazin-2-one.

Strategy 3: Transition-Metal Catalyzed Asymmetric Hydrogenation